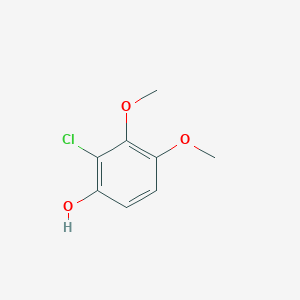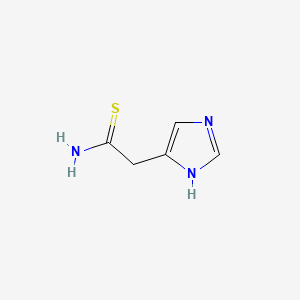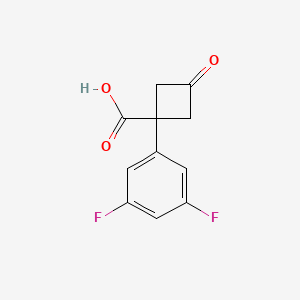
n-(But-3-yn-1-yl)-4-isopropylcyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(But-3-yn-1-yl)-4-isopropylcyclohexan-1-amine is an organic compound that features a cyclohexane ring substituted with an isopropyl group and an amine group. The compound also contains a but-3-yn-1-yl group, which introduces an alkyne functionality. This unique structure makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(But-3-yn-1-yl)-4-isopropylcyclohexan-1-amine typically involves multiple steps. One common approach is to start with a cyclohexanone derivative, which undergoes alkylation with an appropriate alkyne-containing reagent. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the alkylation process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
n-(But-3-yn-1-yl)-4-isopropylcyclohexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is often used for hydrogenation.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield diketones, while reduction can produce alkanes.
Aplicaciones Científicas De Investigación
n-(But-3-yn-1-yl)-4-isopropylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of n-(But-3-yn-1-yl)-4-isopropylcyclohexan-1-amine involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, making it useful for labeling and tracking biological molecules. The amine group can form hydrogen bonds and ionic interactions with proteins and other biomolecules, potentially affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
n-(But-3-yn-1-yl)-4-fluorobenzoyl-piperazine: Contains a similar alkyne group but has a piperazine ring instead of a cyclohexane ring.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Features an alkyne group and an indole ring.
Uniqueness
n-(But-3-yn-1-yl)-4-isopropylcyclohexan-1-amine is unique due to its combination of a cyclohexane ring, an isopropyl group, and an alkyne functionality. This combination provides a versatile platform for various chemical modifications and applications .
Propiedades
Fórmula molecular |
C13H23N |
|---|---|
Peso molecular |
193.33 g/mol |
Nombre IUPAC |
N-but-3-ynyl-4-propan-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C13H23N/c1-4-5-10-14-13-8-6-12(7-9-13)11(2)3/h1,11-14H,5-10H2,2-3H3 |
Clave InChI |
KTHCILLQMWNALE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCC(CC1)NCCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13615154.png)
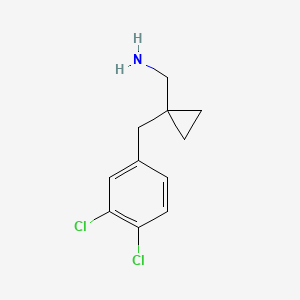
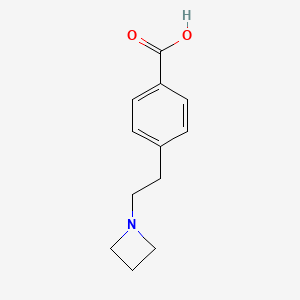

![3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13615178.png)

![5-(2-{2-[1-(4-bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]-4-oxo-1,3-oxazolidin-3-yl}ethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13615182.png)
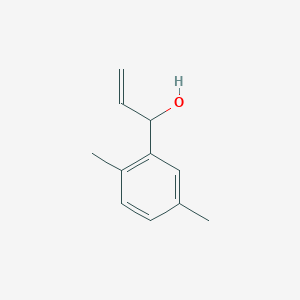

![11,11-Difluoro-8-azadispiro[3.0.55.14]undecane](/img/structure/B13615196.png)

